molecular formula C23H22N4O4S B2602893 benzyl 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate CAS No. 1203407-41-3

benzyl 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate

Cat. No. B2602893
CAS RN: 1203407-41-3
M. Wt: 450.51
InChI Key: SYMVAVZKCRPBND-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzyl group, a furan ring, a piperidine ring, and a thiazolo[4,5-d]pyridazine ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core thiazolo[4,5-d]pyridazine ring, followed by various functional group transformations to introduce the furan ring, the piperidine ring, and the benzyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The furan and thiazolo[4,5-d]pyridazine rings are aromatic, which could contribute to the stability of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the furan ring could undergo electrophilic aromatic substitution, while the piperidine ring could act as a base or nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule could all influence its properties .

Scientific Research Applications

Synthesis and Biological Activity :

  • A study by Demchenko et al. (2015) reports the synthesis of novel compounds structurally related to benzyl 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate. These compounds were tested for their analgesic and anti-inflammatory activities, showcasing the potential pharmaceutical applications of such derivatives (Demchenko et al., 2015).

Antimicrobial Activity :

  • Sodha et al. (2003) explored the synthesis of new thiazolidinones, related to the chemical structure , and their antimicrobial activities. This demonstrates the potential use of these compounds in developing new antimicrobial agents (Sodha et al., 2003).

Novel Synthetic Methods :

  • Research by Morón et al. (1983) focused on synthesizing new derivatives, such as pyridopsoralens, which are structurally related to the compound . This work contributes to the development of novel synthetic methods in organic chemistry (Morón et al., 1983).

Antinociceptive and Anti-inflammatory Properties :

  • A study by Selvam et al. (2012) investigated thiazolopyrimidine derivatives, which are related to this compound. The compounds showed significant antinociceptive and anti-inflammatory activities, highlighting their potential in pain management and anti-inflammatory therapies (Selvam et al., 2012).

Pharmaceutical Patents and Market Analysis :

  • Habernickel (2001) provided an analysis of the pharmaceutical market as reflected by patents, which could include compounds like this compound. This study is significant for understanding the commercial and innovative landscape of pharmaceuticals (Habernickel, 2001).

Antioxidant Activities :

  • Yanagimoto et al. (2002) examined the antioxidative activity of heterocyclic compounds, which are similar to the structure of the compound . The study found significant antioxidant activities, suggesting potential applications in health and nutrition (Yanagimoto et al., 2002).

Aldose Reductase Inhibition :

  • Areal et al. (2012) explored derivatives of thiazolo[3,2-a] pyridine, structurally related to the compound , for their inhibition of aldose reductase, an enzyme linked to diabetic complications. This research has implications for diabetes management (Areal et al., 2012).

Anticancer Agents :

  • Selvam et al. (2012) also synthesized and studied thiazolopyrimidine derivatives for their anticancer activity. This research is significant for the development of new anticancer drugs (Selvam et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The compound could potentially be of interest in the field of medicinal chemistry, given the biological activity of similar compounds. Further studies could explore its synthesis, properties, and potential applications .

properties

IUPAC Name

benzyl 2-[7-(furan-2-yl)-4-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S/c28-18(31-15-16-8-3-1-4-9-16)14-27-22(29)20-21(19(25-27)17-10-7-13-30-17)32-23(24-20)26-11-5-2-6-12-26/h1,3-4,7-10,13H,2,5-6,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMVAVZKCRPBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)OCC4=CC=CC=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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